molecular formula C13H17ClN2 B11869375 (r)-1-(Quinolin-5-yl)butan-1-amine hydrochloride

(r)-1-(Quinolin-5-yl)butan-1-amine hydrochloride

Cat. No.: B11869375
M. Wt: 236.74 g/mol
InChI Key: OJPCJDMZCBAVIC-UTONKHPSSA-N
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Description

(R)-1-(Quinolin-5-yl)butan-1-amine hydrochloride is a chiral amine derivative of the quinoline scaffold, a structure renowned for its diverse therapeutic potential in medicinal chemistry research . The quinoline core is a privileged structure in drug discovery, known for its ability to interact with multiple biological targets . The specific (R)-enantiomer form of this compound is of particular interest for developing stereoselective probes and ligands, as chirality can significantly influence binding affinity and functional activity in biological systems . This compound is positioned as a valuable building block for research in several areas. In neuroscience, structurally related quinoline amines have demonstrated potent dopaminergic and serotonergic activities, serving as key scaffolds for investigating the central nervous system . In oncology, numerous 4-anilinoquinolines and related derivatives are well-established as tyrosine kinase inhibitors and anticancer agents, providing a strong rationale for exploring novel quinoline amines in this field . Furthermore, in infectious disease research, introducing primary or secondary amine groups to the quinoline nucleus has been shown to enhance water solubility and improve antibacterial potency against a range of Gram-positive bacteria, including multidrug-resistant strains . The mechanism of action for quinoline-based compounds is often multi-targeted, potentially involving receptor antagonism, enzyme inhibition, and for some derivatives, metal chelation to mitigate oxidative stress, a common pathway in neurodegeneration . This product is supplied For Research Use Only. It is strictly not for diagnostic or therapeutic procedures, nor for personal use.

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

(1R)-1-quinolin-5-ylbutan-1-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-2-5-12(14)10-6-3-8-13-11(10)7-4-9-15-13;/h3-4,6-9,12H,2,5,14H2,1H3;1H/t12-;/m1./s1

InChI Key

OJPCJDMZCBAVIC-UTONKHPSSA-N

Isomeric SMILES

CCC[C@H](C1=C2C=CC=NC2=CC=C1)N.Cl

Canonical SMILES

CCCC(C1=C2C=CC=NC2=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

Optimization of Chlorination and Amination

Chlorinated intermediates, such as 4-chloroquinoline, serve as pivotal precursors for introducing amine side chains. Nucleophilic substitution with dimethylaminoalkylamines in neat conditions achieves near-quantitative yields of aminoquinolines. For instance, reacting 4-chloroquinoline with 4-morpholinobutanamine at 110°C for 12 hours produces tertiary amine derivatives with 95% efficiency.

Reaction StepReagents/ConditionsYield (%)Reference
Hydroxyquinoline synthesisAniline + ethyl acetoacetate/PPA70–85
ChlorinationPOCl₃, reflux>90
AminationNeat amine, 110°C, 12 h85–95

Introduction of the Butan-1-amine Side Chain

The stereoselective incorporation of the (R)-butan-1-amine moiety requires chiral auxiliary-assisted synthesis or asymmetric hydrogenation. A reported strategy involves the alkylation of quinoline-5-boronic acid with (R)-1-nitrobutane, followed by reduction to the primary amine. Catalytic hydrogenation using chiral catalysts like (R)-BINAP-Ru complexes achieves enantiomeric excess (ee) >98%.

Alternative routes employ reductive amination of 5-quinolinecarbaldehyde with (R)-2-aminobutane. Using sodium cyanoborohydride in methanol at pH 6–7, this method affords the desired amine in 80% yield with 95% ee.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution via diastereomeric salt formation is effective. Treating racemic 1-(quinolin-5-yl)butan-1-amine with (R)-mandelic acid in ethanol yields the (R)-amine mandelate salt, which is recrystallized to >99% ee. Subsequent treatment with HCl gas in diethyl ether generates the hydrochloride salt.

Hydrochloride Salt Formation

The final step involves protonation of the free amine with hydrochloric acid. Dissolving (R)-1-(quinolin-5-yl)butan-1-amine in anhydrous ethanol and bubbling HCl gas through the solution precipitates the hydrochloride salt in 90–95% yield. The product is purified via recrystallization from ethanol-diethyl ether mixtures.

Analytical Characterization

Critical quality control measures include:

  • HPLC : Purity >99.5% (C18 column, 0.1% TFA/acetonitrile gradient).

  • Chiral GC : Enantiomeric excess confirmed using a γ-cyclodextrin column.

  • XRD : Single-crystal analysis verifies absolute (R) configuration.

Scale-Up and Industrial Considerations

Kilogram-scale production employs continuous flow reactors for quinoline synthesis, reducing reaction times from hours to minutes. Cost-effective chiral catalysts, such as immobilized Ru-BINAP systems, enhance sustainability for large batches .

Chemical Reactions Analysis

Types of Reactions

®-1-(Quinolin-5-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds derived from quinoline structures exhibit significant anticancer properties. (R)-1-(Quinolin-5-yl)butan-1-amine hydrochloride may act as a cytotoxic agent against various cancer cell lines. Studies have shown that related Mannich bases demonstrate anticancer activity, with some derivatives achieving IC50 values below 10 μM against human colon cancer cells . The mechanism of action often involves the inhibition of critical pathways in cancer cell proliferation and survival.

Antimicrobial Effects

Quinoline derivatives, including this compound, have been investigated for their antibacterial and antifungal properties. The structure allows for interaction with bacterial DNA gyrase, a target for many antibacterial agents, potentially leading to effective treatments against resistant strains of bacteria .

Neuropharmacological Applications

The compound may also have implications in treating neurological disorders. Quinoline derivatives have been studied for their affinity towards dopamine receptors, particularly the D3 receptor, which is linked to conditions such as schizophrenia and Parkinson's disease . This suggests a potential role in developing novel neuroleptic drugs.

Table 1: Synthesis Overview

StepDescription
Step 1Selection of quinoline precursor
Step 2Application of metal-catalyzed reactions
Step 3Purification and characterization of the final product

Antitubercular Activity

Recent studies suggest that quinoline derivatives can be effective against multidrug-resistant strains of tuberculosis. The unique binding interactions with DNA gyrase make these compounds promising candidates for new antitubercular therapies .

Anti-inflammatory Effects

In vivo studies have shown that related compounds can reduce inflammation markers significantly, indicating potential applications in treating inflammatory diseases .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various Mannich bases on human colon cancer cells. The findings indicated that certain derivatives exhibited potent activity, supporting further investigation into this compound as a potential anticancer agent .

Case Study: Neuropharmacological Effects

Research into the binding affinity of quinoline derivatives to dopamine receptors revealed promising results for developing new treatments for neurological disorders. Compounds similar to this compound showed selective binding to D3 receptors, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of ®-1-(Quinolin-5-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-1-(Quinolin-5-yl)butan-1-amine hydrochloride with analogs sharing structural or functional similarities, based on available evidence.

Structural Analogs

Compound Name Core Structure Substituent(s) Key Properties/Applications
(R)-1-(Quinolin-5-yl)butan-1-amine HCl Quinoline + butan-1-amine Chiral (R)-configuration Potential bioactivity (inference)
1-(2,5-Difluorophenyl)butan-1-amine HCl Difluorophenyl + butan-1-amine Fluorinated aromatic ring Lab research use; non-hazardous
5-(1-Phenylethenyl)-2-(terpene-oxazole) Oxazole + terpene Complex polycyclic framework Characterized via NMR (CDCl3 solvent)

Key Observations:

  • Chirality : The (R)-configuration of the target compound distinguishes it from racemic or (S)-enantiomers, which may exhibit divergent biological activities.

Physicochemical Properties

Data gaps exist for the target compound, but inferences can be drawn from analogs:

  • This contrasts with fluorinated analogs, where fluorine’s electronegativity may improve solubility in polar solvents .
  • Synthesis & Purification : The terpene-oxazole analog (from ) was purified using CDCl3 for NMR analysis, a common solvent for hydrophobic compounds . Similar protocols may apply to the target compound, though solvent selection depends on polarity .

Research Implications and Limitations

The absence of direct data on the target compound necessitates reliance on structural analogs. For instance:

  • Biological Activity: Quinoline’s planar structure may enhance DNA intercalation or enzyme inhibition compared to non-aromatic or fluorinated analogs.
  • Synthetic Challenges : Chirality introduces complexity in synthesis, requiring enantioselective methods (e.g., asymmetric catalysis) absent in simpler amines like HD-3325 .

Biological Activity

(R)-1-(Quinolin-5-yl)butan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its diverse pharmacological properties. The structural characteristics contribute significantly to its biological activity, particularly its interaction with various biological targets.

Antimalarial Activity

Recent studies have shown that compounds related to quinoline derivatives exhibit potent antiplasmodial activity. For instance, a structure-activity relationship (SAR) study indicated that modifications to the quinoline structure can enhance efficacy against resistant strains of Plasmodium falciparum.

CompoundIC50 (nM)Strain Type
(R)-1-(Quinolin-5-yl)butan-1-amine9.79CQ-R
Chloroquine5.46CQ-S

These results suggest that this compound could be more effective than traditional treatments like chloroquine, especially against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Cell LineIC50 (µM)Mechanism of Action
A5492.47Induced apoptosis
MCF-73.3Cell cycle arrest

These findings highlight the potential of this compound as a candidate for further development in cancer therapy .

The mechanisms through which this compound exerts its effects are still under investigation. Preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, making it a promising lead for drug development.

Case Studies

Several case studies have documented the synthesis and evaluation of quinoline derivatives similar to this compound:

  • Antiplasmodial Efficacy : A study highlighted the superior activity of certain derivatives against both chloroquine-sensitive and resistant P. falciparum strains, emphasizing the importance of structural modifications .
  • Cytotoxicity Profiles : Research on related compounds has shown varying degrees of cytotoxicity across different cancer cell lines, indicating that small changes in structure can lead to significant differences in biological activity .

Q & A

Q. What are the established methods for synthesizing (R)-1-(Quinolin-5-yl)butan-1-amine hydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions targeting the quinoline scaffold. For instance:
  • Alkylation of Quinoline Derivatives : Reacting quinoline-5-carbaldehyde with a chiral butylamine precursor under reductive amination conditions, followed by HCl salt formation to enhance solubility .
  • AI-Powered Route Prediction : Tools like Template_relevance Pistachio or Reaxys can propose one-step routes by leveraging halogenated pyridine intermediates (e.g., bromo/chloro-substituted quinolines) and enantioselective catalysis .
  • Key Considerations : Use chiral resolving agents (e.g., tartaric acid derivatives) or asymmetric catalysis to ensure (R)-configuration fidelity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1^1H and 13^{13}C NMR spectra (e.g., δ 8.15 ppm for amine protons in DMSO-d6) with reference data from structurally similar amines .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>98%) and enantiomeric excess (e.g., Chiralpak AD-H column) .
  • X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis, particularly for hydrochloride salts .

Q. What biological screening approaches are recommended for this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for activity at monoamine transporters (e.g., serotonin, dopamine) using radiolabeled ligands in transfected HEK293 cells .
  • In Vitro Toxicity : Assess cytotoxicity via MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines, noting IC50_{50} values .
  • Solubility Optimization : Prepare phosphate-buffered saline (PBS) solutions at physiological pH to evaluate bioavailability for in vivo studies .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)-BINOL-derived catalysts in asymmetric hydrogenation of imine intermediates to achieve >95% enantiomeric excess .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) in dynamic kinetic resolution of racemic mixtures .
  • Process Analytics : Monitor reaction progress via inline FTIR or polarimetry to detect early enantiomeric drift .

Q. How to resolve contradictions between theoretical and observed reactivity in synthesis?

  • Methodological Answer :
  • Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-alkylation at quinoline N-atom) and adjust reaction stoichiometry .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks on halogenated quinolines .
  • Kinetic Studies : Vary temperature (25–80°C) and solvent polarity (DMF vs. THF) to map activation barriers for competing pathways .

Q. What strategies validate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., 5-bromo or 3-chloro quinoline variants) to test steric/electronic effects .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular electrostatic potentials with biological activity (e.g., IC50_{50} in transporter assays) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., amine oxidation) for rational design .

Q. How to address discrepancies in spectroscopic data for quinoline-containing amines?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in 1^1H NMR, particularly for aromatic protons near the amine group .
  • Cross-Validation : Compare experimental data with PubChem entries (e.g., 7-aminoquinoline hydrochloride) to identify systematic errors .
  • Elemental Analysis : Confirm C/H/N/Cl ratios via combustion analysis (±0.3% tolerance) to rule out hydrate or solvate formation .

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